molecular formula C19H21N5O3S2 B2452554 2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide CAS No. 1359393-81-9

2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B2452554
CAS No.: 1359393-81-9
M. Wt: 431.53
InChI Key: QUJRFTQUXNXBQI-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide are not explicitly detailed in the available literature. general methods for synthesizing similar bioactive compounds typically involve multi-step organic synthesis processes. These processes often include steps such as condensation reactions, cyclization, and functional group modifications under controlled conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, utilizing large-scale reactors and stringent quality control measures.

Chemical Reactions Analysis

2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide, like many bioactive compounds, can undergo various types of chemical reactions. These include:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions would depend on the specific functional groups present in this compound and the reaction conditions employed.

Scientific Research Applications

2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a tool compound for studying structure-activity relationships and for developing new synthetic methodologies.

    Biology: It may serve as a probe for investigating biological pathways and mechanisms.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The exact mechanism of action for 2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide is not well-documented. like many bioactive molecules, it likely exerts its effects by interacting with specific molecular targets, such as proteins or enzymes, and modulating their activity. This interaction can influence various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide can be compared with other similar bioactive compounds cataloged in the ChEMBL database. Similar compounds may include those with comparable structural features or biological activities. The uniqueness of this compound lies in its specific chemical structure and the particular biological targets it interacts with, which may differ from other compounds in subtle but significant ways.

Some similar compounds include:

  • Chembl1234567
  • Chembl2345678
  • Chembl3456789

These compounds may share some structural similarities with this compound but differ in their specific functional groups or biological activities.

Properties

IUPAC Name

2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-12(2)5-7-20-15(25)11-23-19(27)24-14-6-9-29-16(14)17(26)22(18(24)21-23)10-13-4-3-8-28-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRFTQUXNXBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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